(2,4-Dimethoxybenzyl)hydrazine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxybenzyl)hydrazine hydrochloride typically involves a two-step process. In the first step, N’-(2,4-dimethoxybenzyl)acetohydrazide is reacted with hydrazine hydrate at 100°C for 30 hours . In the second step, the product is treated with hydrogen chloride in methanol to yield this compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key is to maintain the reaction temperature and time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dimethoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Scientific Research Applications
(2,4-Dimethoxybenzyl)hydrazine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Dimethoxybenzyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- (4-Methoxybenzyl)hydrazine hydrochloride
- Benzyl hydrazinecarboxylate
- 1-Benzyl 2-(tert-butyl)hydrazine-1,2-dicarboxylate
Comparison: (2,4-Dimethoxybenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-12-8-4-3-7(6-11-10)9(5-8)13-2;/h3-5,11H,6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIAZIMKVLPKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNN)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462059-71-8 |
Source
|
Record name | [(2,4-dimethoxyphenyl)methyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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